6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H8ClFO It is a derivative of indanone, featuring both chloro and fluoro substituents on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: The ketone group in the starting material is reduced to an alcohol group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at a controlled temperature to ensure the selective reduction of the ketone group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the starting materials and reducing agents.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: Ensuring the final product meets industrial standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized back to the ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: The major product of oxidation is 6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to biological targets. The alcohol group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,3-dihydro-1H-inden-1-ol: Lacks the fluoro substituent, which can affect its chemical properties and reactivity.
4-Fluoro-2,3-dihydro-1H-inden-1-ol:
6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol: Contains a bromo substituent instead of chloro, which can alter its chemical behavior.
Uniqueness
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both chloro and fluoro substituents on the indanone ring
Properties
Molecular Formula |
C9H8ClFO |
---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8ClFO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9,12H,1-2H2 |
InChI Key |
XFYSNNWZAXZKHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.